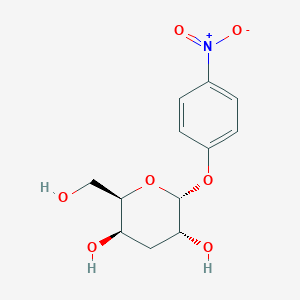
H-Gly-Gly-Ala-Gly-OH
Overview
Description
The compound H-Gly-Gly-Ala-Gly-OH is a tetrapeptide consisting of glycine, glycine, alanine, and glycine residues Peptides like this one are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Ala-Gly-OH typically involves the stepwise coupling of protected amino acids. The most common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Protection: Protecting the amino group of glycine with a tert-butyloxycarbonyl (Boc) group.
Coupling: Using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to couple the protected glycine to the resin.
Deprotection: Removing the Boc group with trifluoroacetic acid (TFA).
Repetition: Repeating the protection, coupling, and deprotection steps for each subsequent amino acid (glycine, alanine, glycine).
Cleavage: Cleaving the completed peptide from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, environmentally conscious methods, such as in-water peptide synthesis using Boc-protected amino acids, are being developed to reduce the use of organic solvents .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-Ala-Gly-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing specific amino acid residues, such as the alanine residue, under oxidative conditions.
Substitution: Substituting amino acid residues with other functional groups or amino acids using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Using reagents like carbodiimides for coupling reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids (glycine, alanine).
Oxidation: Forms oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Gly-Gly-Ala-Gly-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs and therapeutic agents.
Materials Science: Creating self-assembling peptide hydrogels for drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of H-Gly-Gly-Ala-Gly-OH depends on its specific application. In biochemistry, it may interact with enzymes or receptors, influencing biochemical pathways. In materials science, its self-assembly properties enable the formation of hydrogels through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
H-Gly-Gly-Ala-Gly-OH: can be compared with other similar peptides, such as:
Gly-Gly: A dipeptide with simpler structure and fewer applications.
Ala-Gly: Another dipeptide with different properties and uses.
Gly-Ala-Gly: A tripeptide with intermediate complexity.
The uniqueness of This compound lies in its specific sequence, which imparts distinct biochemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-5(9(18)12-4-8(16)17)13-7(15)3-11-6(14)2-10/h5H,2-4,10H2,1H3,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJIRYPFAZEPF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


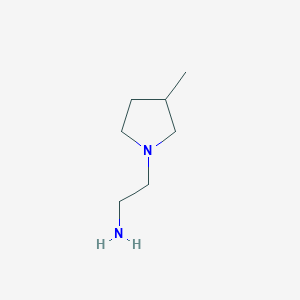

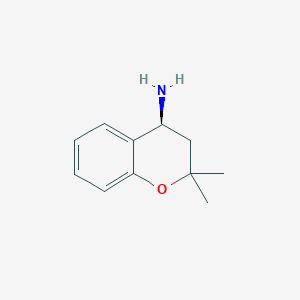

![2H-[1,2,4]Oxadiazolo[3,2-a]isoquinolin-2-one](/img/structure/B3254306.png)
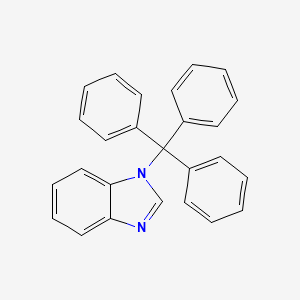
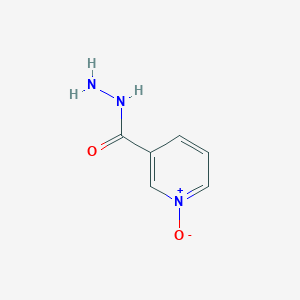


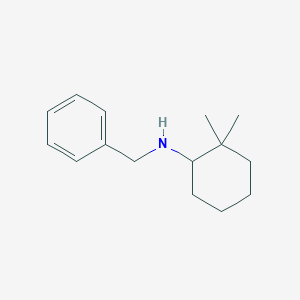
![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)
![4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3254339.png)
